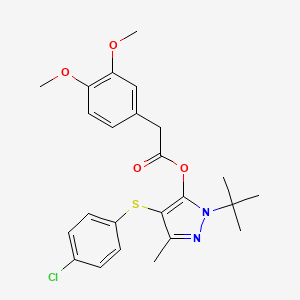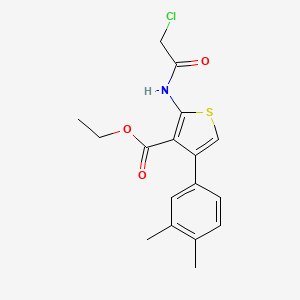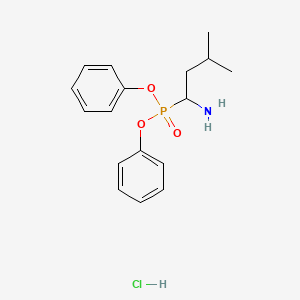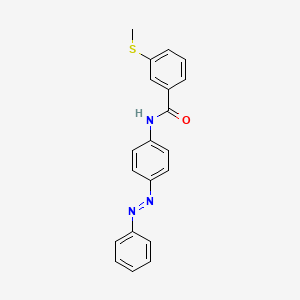![molecular formula C25H28Cl2O3 B2469558 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate CAS No. 306730-19-8](/img/structure/B2469558.png)
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate is a chemical compound with the molecular formula C25H28Cl2O3 and a molecular weight of 447.39 .
Molecular Structure Analysis
The molecular structure of 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate consists of 25 carbon atoms, 28 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen
UV Cross-Linkable Polymer Based on Triazine
- Research Summary : Synthesis and characterization of polymers, including 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl acrylate derivatives, were conducted. These polymers demonstrated enhanced photocrosslinking properties, suitable for applications requiring controlled UV exposure. Thermal stability and molecular weights of the polymers were around 10,000 g/mol (Suresh et al., 2016).
Photocrosslinkable Polymer Synthesis
- Research Summary : Investigated the reactivity ratio and photocrosslinking studies of polymers based on 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl acrylate. These polymers showed increased photocrosslinking rates and good thermal stability, with applications in materials requiring UV-reactive properties (Suresh et al., 2016).
Polymeric Drug Applications
- Research Summary : Explored the synthesis of polymers derived from chalcone derivatives, including 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl acrylate, for potential biological applications. These polymers were studied for their antimicrobial activity and in vitro drug release properties, indicating potential applications in drug delivery systems (Suresh et al., 2014).
In vitro Drug Release from Hydrogels
- Research Summary : Development of crosslinked polymeric hydrogels using derivatives of 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl acrylate. These hydrogels showed controlled drug release rates dependent on various factors, making them suitable for biomedical applications, particularly in drug delivery systems (Arun & Reddy, 2005).
Corrosion Inhibition Properties
- Research Summary : Studied the effect of chalcone derivatives, similar in structure to 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl acrylate, on mild steel corrosion inhibition. These compounds demonstrated high inhibition activities and could be applicable in materials science, particularly in corrosion prevention (Lgaz et al., 2017).
Antimicrobial Polymeric Drug Studies
- Research Summary : Focused on the antimicrobial activity of polymers synthesized from derivatives including 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl acrylate. These polymers showed potential in combating various microorganisms, indicating their utility in the development of antimicrobial agents (Arun, Reddy, & Rajkumar, 2003).
Wirkmechanismus
Target of Action
The primary targets of 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate are dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and protein kinase B (PKB, AKT) . These kinases play a crucial role in cell signaling pathways, regulating cell growth, survival, and metabolism.
Mode of Action
The compound interacts with its targets by inhibiting the DYRK1A-PKB/AKT signaling pathway . This inhibition disrupts the normal functioning of the pathway, leading to changes in cellular processes.
Biochemical Pathways
The affected pathway is the DYRK1A-PKB/AKT signaling pathway . This pathway is involved in various cellular processes, including cell growth and survival. The inhibition of this pathway by the compound can lead to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
The compound’s action results in significant inhibition of the growth and migration of cancer cells . It also induces cell cycle arrest in the G0/G1 phase and up-regulates pro-apoptotic proteins such as cleaved poly ADP-ribose polymerase (Cleaved-PARP) and Bcl2-associated X protein (Bax), while down-regulating the anti-apoptotic protein Bcl-2 . This leads to the induction of cell apoptosis.
Eigenschaften
IUPAC Name |
[4-[(Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl] decanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Cl2O3/c1-2-3-4-5-6-7-8-9-25(29)30-22-15-11-20(12-16-22)24(28)17-13-19-10-14-21(26)18-23(19)27/h10-18H,2-9H2,1H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTYLZACQRNWSO-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2469476.png)
![N-cyclohexyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2469478.png)
![2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2469479.png)

![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2469482.png)
![4-acetyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2469484.png)
![(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2469489.png)






